REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.[N:13]1[CH:18]=[CH:17][CH:16]=[C:15](B(CC)CC)[CH:14]=1.[OH-].[K+]>O1CCCC1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]3)[CH:14]=1 |f:2.3,5.6,^1:52,54,73,92|
|
Name
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|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2CCC(NC2=CC1)=O
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Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)B(CC)CC
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
114 mg
|
Type
|
catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 48 hours under an inert atmosphere
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Duration
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48 h
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Type
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CUSTOM
|
Details
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the solvent then removed under reduced pressure
|
Type
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EXTRACTION
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Details
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The residue was extracted with a mixture of 10% of methanol in methylene chloride
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Type
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WASH
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Details
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the organic solution washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the dried solution under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 5% methanol in methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1C=C2CCC(NC2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |